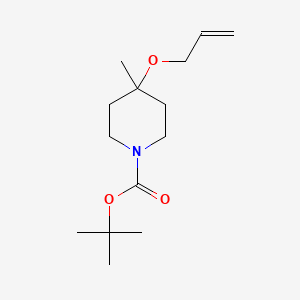
Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of fluorinated pyridines and oxadiazoles. This compound is of significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of fluorine in the pyridine ring enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the following steps:
Formation of 5-fluoropyridin-2-yl hydrazine: This intermediate is prepared by reacting 5-fluoropyridine with hydrazine hydrate under reflux conditions.
Cyclization to form 1,3,4-oxadiazole: The hydrazine derivative is then reacted with an appropriate carboxylic acid derivative, such as ethyl chloroformate, under acidic conditions to form the 1,3,4-oxadiazole ring.
Formation of the potassium salt: The final step involves the neutralization of the oxadiazole carboxylic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, aryl halides.
Major Products
The major products formed from these reactions include various substituted pyridines, oxadiazole derivatives, and coupled aromatic compounds.
Scientific Research Applications
Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its biological activity and stability.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its fluorinated structure.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, making it valuable for biochemical assays and drug discovery.
Mechanism of Action
The mechanism of action of Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its binding affinity to biological targets, while the oxadiazole ring provides stability and specificity. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridine-2-carboxylic acid: Similar in structure but lacks the oxadiazole ring.
1,3,4-Oxadiazole-2-carboxylic acid: Similar in structure but lacks the fluoropyridine moiety.
Potassium 5-(4-chloropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate: Similar but with a chlorine atom instead of fluorine.
Uniqueness
Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate is unique due to the combination of the fluoropyridine and oxadiazole moieties, which confer enhanced chemical stability, biological activity, and versatility in various applications. The presence of fluorine significantly impacts its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
potassium;5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O3.K/c9-4-1-2-5(10-3-4)6-11-12-7(15-6)8(13)14;/h1-3H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZIVJYIQMKQPL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NN=C(O2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FKN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2714130.png)
![(E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714131.png)
![6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2714132.png)
![2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2714134.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2714137.png)

![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2714139.png)
![3-tert-butyl-1-[(4-methoxyphenyl)methyl]thiourea](/img/structure/B2714142.png)
![1-(3-cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B2714143.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2714144.png)
![N-{[3-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2714145.png)
![N-[4-(diethylamino)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2714152.png)
![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2714153.png)
